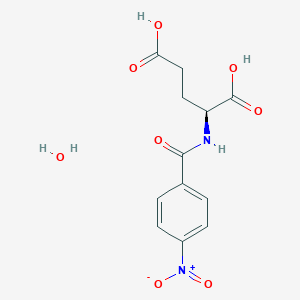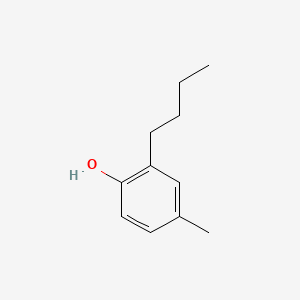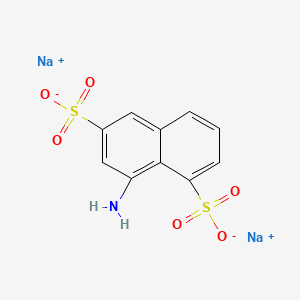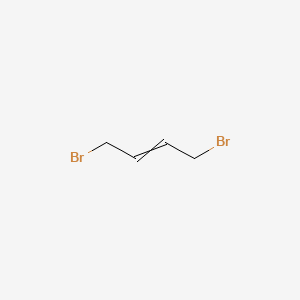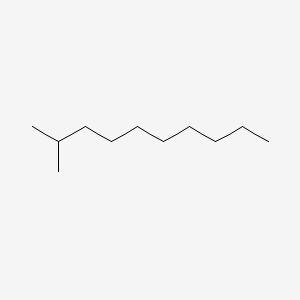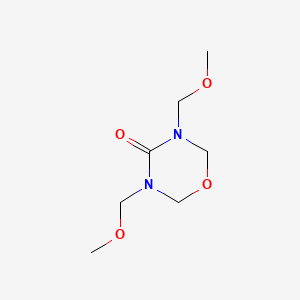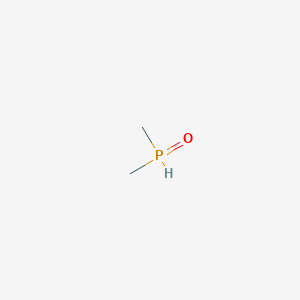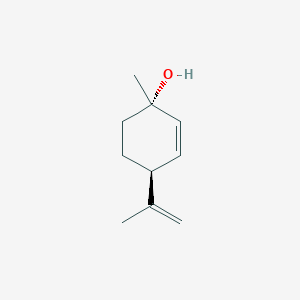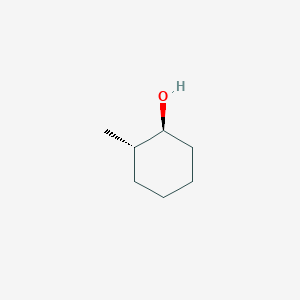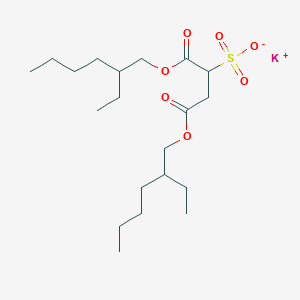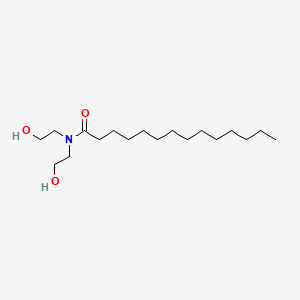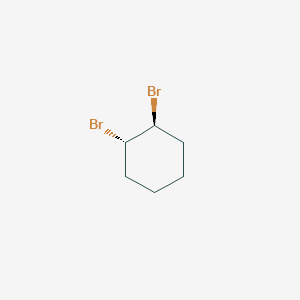
Cyclohexane,1,2-dibromo-,trans-
Overview
Description
Cyclohexane,1,2-dibromo-,trans- is an organic compound with the molecular formula C₆H₁₀Br₂. It is a dibromo derivative of cyclohexane where two bromine atoms are attached to adjacent carbon atoms in a trans configuration, meaning the bromine atoms are on opposite sides of the cyclohexane ring.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclohexane: Cyclohexane can be halogenated using bromine (Br₂) in the presence of light or a radical initiator to produce 1,2-dibromocyclohexane. The reaction proceeds via a free radical mechanism.
Dehydrohalogenation of 1,2-Dibromocyclohexane: The trans isomer can be selectively synthesized by dehydrohalogenation of 1,2-dibromocyclohexane using a strong base like potassium tert-butoxide (KOtBu) under controlled conditions.
Industrial Production Methods: The industrial production of Cyclohexane,1,2-dibromo-,trans- typically involves large-scale halogenation reactions under controlled conditions to ensure the formation of the trans isomer. The process may include purification steps to separate the trans isomer from other isomers and by-products.
Types of Reactions:
Oxidation: Cyclohexane,1,2-dibromo-,trans- can undergo oxidation reactions to form various oxidized products, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of cyclohexane or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanol, cyclohexanone, adipic acid.
Reduction: Cyclohexane, cyclohexene.
Substitution: 1,2-diiodocyclohexane, cyclohexylamine.
Scientific Research Applications
Cyclohexane,1,2-dibromo-,trans- has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand bromine's role in biological systems.
Medicine: It serves as an intermediate in the synthesis of drugs that may have bromine atoms as part of their structure.
Industry: It is utilized in the production of flame retardants and other bromine-containing materials.
Mechanism of Action
The mechanism by which Cyclohexane,1,2-dibromo-,trans- exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclohexane,1,2-dibromo-,cis-
Cyclohexane,1,3-dibromo-
Cyclohexane,1,4-dibromo-
Uniqueness: Cyclohexane,1,2-dibromo-,trans- is unique due to its trans configuration, which influences its chemical reactivity and physical properties compared to its cis isomer and other positional isomers. The trans isomer is generally more stable and less reactive than the cis isomer due to steric hindrance.
Properties
IUPAC Name |
(1S,2S)-1,2-dibromocyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHKZKWKJNOTE-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


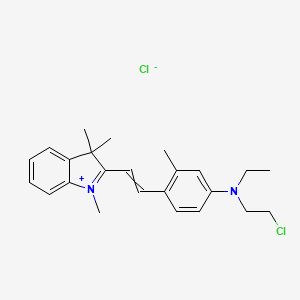

![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)
